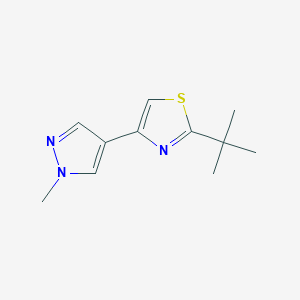![molecular formula C17H16N4O3 B7630026 2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)
2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MOA-728 or OPA-15406 and is a potent and selective antagonist for the orexin-1 receptor. Orexin-1 receptor antagonists have shown promise in the treatment of various sleep disorders, including insomnia, narcolepsy, and sleep apnea.
作用机制
MOA-728 is a selective antagonist for the orexin-1 receptor. The orexin system plays a crucial role in regulating wakefulness and sleep, as well as various physiological processes such as feeding behavior, energy homeostasis, and stress response. The orexin-1 receptor is predominantly expressed in the brain, particularly in the hypothalamus, and is involved in the promotion of wakefulness. MOA-728 binds to the orexin-1 receptor and prevents the binding of orexin, thereby reducing wakefulness and promoting sleep.
Biochemical and Physiological Effects:
MOA-728 has been shown to have significant effects on sleep latency, total sleep time, and wakefulness. In animal models, MOA-728 has been shown to increase total sleep time by up to 50% and decrease wakefulness by up to 60%. MOA-728 has also been shown to reduce the effects of sleep deprivation, such as impaired cognitive function and increased stress response. In addition to its effects on sleep, MOA-728 has also been shown to affect feeding behavior and energy homeostasis.
实验室实验的优点和局限性
MOA-728 has several advantages for use in lab experiments. It is a potent and selective antagonist for the orexin-1 receptor, which allows for precise targeting of the orexin system. MOA-728 has also been shown to have a high affinity for the orexin-1 receptor, which allows for low doses to be used in experiments. However, there are also limitations to the use of MOA-728 in lab experiments. It has a short half-life, which requires frequent dosing in animal models. Additionally, MOA-728 has poor solubility in water, which can make administration and dosing challenging.
未来方向
There are several future directions for the use of MOA-728 in scientific research. One potential application is in the development of new treatments for sleep disorders. Orexin-1 receptor antagonists like MOA-728 have shown promise in the treatment of various sleep disorders, and further research could lead to the development of new drugs. Another potential application is in the investigation of the role of orexin in other physiological processes, such as feeding behavior and stress response. Additionally, the development of new formulations of MOA-728 with improved solubility and longer half-life could improve its usefulness in lab experiments.
合成方法
MOA-728 is synthesized through a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-(methylamino)phenol to form 2-(3-hydroxyphenyl)-5-nitrobenzoic acid. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazol-5-amine to form the final product, 2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide. The synthesis method has been optimized to produce a high yield of pure MOA-728.
科学研究应用
MOA-728 has shown potential in various scientific research applications, particularly in the field of sleep research. Orexin-1 receptor antagonists like MOA-728 have been shown to improve sleep latency, increase total sleep time, and decrease wakefulness in animal models. These effects have been observed in both normal and sleep-deprived animals. MOA-728 has also been used in studies investigating the role of orexin in drug addiction, stress response, and feeding behavior.
属性
IUPAC Name |
2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-20-16(24-21-11)10-19-12-5-4-6-13(9-12)23-15-8-3-2-7-14(15)17(18)22/h2-9,19H,10H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPMGWLFOQBLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC2=CC(=CC=C2)OC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)



![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)
![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)
![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)

![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)